1-[(3-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde
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Overview
Description
1-[(3-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde is an organic compound featuring a cyclopropane ring substituted with a bromothiophene moiety and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and boron reagents to form carbon-carbon bonds under mild conditions . The reaction conditions are generally tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products:
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding alcohols
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
1-[(3-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde has several applications in scientific research:
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[(3-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the bromothiophene moiety can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
3-Bromothiophene: A simpler analog with a bromine atom on the thiophene ring, lacking the cyclopropane and aldehyde groups.
(3-Bromothiophen-2-yl)methylamine hydrochloride: A derivative with a methylamine group instead of the cyclopropane and aldehyde groups.
Uniqueness: 1-[(3-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde is unique due to the presence of both a cyclopropane ring and an aldehyde functional group, which confer distinct reactivity and potential applications compared to its simpler analogs. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C9H9BrOS |
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Molecular Weight |
245.14 g/mol |
IUPAC Name |
1-[(3-bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H9BrOS/c10-7-1-4-12-8(7)5-9(6-11)2-3-9/h1,4,6H,2-3,5H2 |
InChI Key |
LKRHIXMNBBGLLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=C(C=CS2)Br)C=O |
Origin of Product |
United States |
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